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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of Nav1.7

channel trafficking using the fluorescently labeled, high-affinity blocker, ATTO488-ProTx-II.
These guidelines are intended to assist researchers in designing and executing experiments to

study the cellular dynamics of this critical pain target.

Introduction
The voltage-gated sodium channel Nav1.7 is a key player in pain signaling, making it a prime

target for analgesic drug development. Understanding the mechanisms that regulate its

expression, localization, and trafficking to the cell surface is crucial for developing effective

therapeutics. ATTO488-ProTx-II is a potent tool for these studies, combining the high

selectivity of ProTx-II for Nav1.7 with the bright and photostable fluorescence of the ATTO 488

dye. This allows for real-time visualization of Nav1.7 trafficking in live cells.

Quantitative Data Summary
The following tables summarize key quantitative data for ProTx-II and its fluorescent conjugate,

as well as the impact of inflammatory mediators on Nav1.7 trafficking.

Table 1: Pharmacological Properties of ProTx-II and ATTO488-ProTx-II
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Ligand Target Cell Type IC50 Reference

ProTx-II Nav1.7 HEK293 0.3 nM

ATTO488-ProTx-

II
Nav1.7 Not Specified

Biologically

Active

Table 2: Recommended Labeling Concentrations of ATTO488-ProTx-II

Cell Type Concentration Reference

CHO-Nav1.7 1 µM

DRG Neurons 200 nM

Table 3: Effect of Inflammatory Mediators (IM) on Nav1.7 Vesicular Trafficking in DRG Neurons

Condition
Anterograde
Vesicular Flux
(vesicles/axon/min)

Anterograde
Vesicular Velocity
(µm/s)

Reference

Control ~17 ~1.2

+ Inflammatory

Mediators (IM)
Increased Increased

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Culture and Transfection of HEK293 Cells
with Nav1.7
This protocol is adapted from methodologies for culturing and transfecting HEK293 cells for

Nav1.7 expression.

Materials:
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HEK293 cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

Plasmid DNA encoding Nav1.7

Lipofectamine LTX Reagent

6-well plates

Procedure:

Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of

2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Ensure cells are 70-90% confluent at the time of transfection.

DNA-Lipofectamine Complex Formation: a. For each well to be transfected, dilute 2.5 µg of

Nav1.7 plasmid DNA into 500 µL of Opti-MEM. b. In a separate tube, add 5-10 µL of

Lipofectamine LTX to 500 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine

LTX solutions, mix gently, and incubate at room temperature for 25 minutes.

Transfection: a. Aspirate the culture medium from the HEK293 cells. b. Add the 1 mL of the

DNA-Lipofectamine complex mixture to each well. c. Incubate the cells at 37°C in a 5% CO2

incubator.

Post-Transfection: After 4-6 hours of incubation, add 1 mL of complete culture medium

(DMEM with 20% FBS) to each well without removing the transfection mixture.

Expression: Allow the cells to express the Nav1.7 channels for 24-48 hours before

proceeding with labeling and imaging experiments.
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Protocol 2: Culture of CHO-K1 Cells Stably Expressing
Nav1.7
This protocol outlines the maintenance of a stable CHO-K1 cell line expressing Nav1.7.

Materials:

CHO-K1 cells stably expressing Nav1.7

F-12K Medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Selection antibiotic (e.g., G418)

T-75 flasks

Procedure:

Cell Culture: Culture the CHO-K1 Nav1.7 stable cell line in F-12K medium supplemented

with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the

selection antibiotic.

Passaging: a. When cells reach 80-90% confluency, aspirate the medium and wash the cells

once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5

minutes until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium

and gently pipette to create a single-cell suspension. d. Transfer a fraction of the cell

suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh medium.

Maintenance: Change the culture medium every 2-3 days.

Protocol 3: Labeling and Live-Cell Imaging of Nav1.7
with ATTO488-ProTx-II
This protocol provides a step-by-step guide for fluorescently labeling Nav1.7 channels and

performing live-cell imaging.
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Materials:

Cells expressing Nav1.7 (HEK293 or CHO) cultured on glass-bottom dishes

ATTO488-ProTx-II

Live-cell imaging medium (e.g., FluoroBrite DMEM)

Phosphate-Buffered Saline (PBS)

Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

Cell Preparation: a. Plate Nav1.7-expressing cells on glass-bottom imaging dishes 24-48

hours prior to the experiment to allow for adherence. b. On the day of imaging, aspirate the

culture medium and gently wash the cells twice with pre-warmed PBS.

Labeling: a. Prepare a working solution of ATTO488-ProTx-II in live-cell imaging medium.

The optimal concentration should be determined empirically but can start at 200 nM for DRG

neurons and 1 µM for CHO cells. b. Add the ATTO488-ProTx-II solution to the cells and

incubate at 37°C for 15-30 minutes. Protect from light.

Washing: a. After incubation, aspirate the labeling solution and wash the cells three times

with pre-warmed live-cell imaging medium to remove unbound probe.

Live-Cell Imaging: a. Immediately transfer the imaging dish to the stage of a confocal

microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. b. Use

a 488 nm laser for excitation of ATTO488. c. Set the emission detection to capture

fluorescence between 500 nm and 550 nm. d. Acquire time-lapse images to visualize the

trafficking of Nav1.7 channels. Adjust acquisition parameters (laser power, exposure time,

frame rate) to minimize phototoxicity and photobleaching while maintaining a good signal-to-

noise ratio.

Protocol 4: Quantitative Analysis of Nav1.7 Trafficking
This protocol describes a method for quantifying the movement of Nav1.7-containing vesicles.
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Software:

ImageJ/Fiji with appropriate plugins (e.g., KymoResliceMacro)

Procedure:

Image Acquisition: Acquire time-lapse image series of ATTO488-ProTx-II labeled cells as

described in Protocol 3.

Kymograph Generation: a. In ImageJ/Fiji, open the time-lapse image sequence. b. Use the

segmented line tool to draw a line along the path of vesicular movement (e.g., along a

neurite). c. Use the "KymoReslice" macro or a similar function to generate a kymograph,

which represents the movement of fluorescent particles along the selected line over time.

Data Analysis: a. On the kymograph, individual moving vesicles will appear as diagonal lines.

b. Vesicular Velocity: The slope of these lines is inversely proportional to the velocity of the

vesicle. Measure the angle of the lines to calculate the velocity. c. Vesicular Flux: Count the

number of lines crossing a defined point on the y-axis (time) per unit of time to determine the

flux of vesicles. d. Compare these parameters between different experimental conditions

(e.g., control vs. treatment with inflammatory mediators).

Visualizations
The following diagrams illustrate key pathways and workflows described in these application

notes.
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Caption: TNF-α signaling pathway leading to increased Nav1
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To cite this document: BenchChem. [Visualizing Nav1.7 Channel Trafficking with ATTO488-
ProTx-II: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1573959#visualizing-nav1-7-channel-trafficking-with-
atto488-protx-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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